1,3-Dibromobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Dibromobenzene and its derivatives is often achieved through regioselective bromination processes. Techniques such as ortho-metalation and halogen/metal permutations are commonly employed to access various dibromobenzene derivatives. These methods offer efficient pathways to synthetically valuable compounds, including 1,2-Dibromobenzenes, which are precursors for reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis
The molecular structure of 1,3-Dibromobenzene is characterized by its aromatic benzene core and the strategic placement of bromine atoms. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions in chemical processes. While specific studies on 1,3-Dibromobenzene's molecular structure are not highlighted, the general understanding of dibromobenzenes provides insights into its behavior in chemical reactions.
Chemical Reactions and Properties
1,3-Dibromobenzene participates in various chemical reactions, leveraging the reactivity of the bromine atoms for further functionalization. It serves as a precursor in coupling reactions and can undergo halogen-metal exchange reactions. For example, the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene demonstrates the molecule's utility in organic synthesis (Bettinger & Filthaus, 2007).
Scientific Research Applications
Synthesis of Complex Organic Molecules : It is used in the synthesis of 4,17-dithia[7.7]metacyclophane-1,6,14,19-tetrayne, a complex organic molecule, indicating its utility in organic chemistry research (Bodwell, Houghton, & Miller, 1998).
Production of Phenyl Radicals : 1,3-Dibromobenzene can generate phenyl radicals, crucial for producing certain isomers of methylbiphenyls (Davies, Done, & Hey, 1969).
Formation of Diyls and Ylides : It's used in synthesizing hydrocarbons capable of diyl formation, which are important in organic synthesis (Wittig, 1980).
Synthesis of Isotopologs : As a precursor, 1,3-dibromobenzene aids in synthesizing isotopologs with rare substitution patterns, useful in chemical analysis (Malmquist, 2011).
Hepatotoxicity Studies : This compound's effects on liver function and toxicity have been studied, providing insights into its safety and impact on biological systems (Szymańska, Bruchajzer, & Sporny, 1996).
Preparation of Benzynes : 1,3-Dibromobenzene is used in the formation of benzyne, a reactive intermediate in organic chemistry, through electrolytic reduction (Wawzonek & Wagenknecht, 1964).
Chemical Research and Reactions : It exhibits consistent behavior with strong bases, making it a valuable compound for various chemical research applications (Heiss, Marzi, & Schlosser, 2003).
Catalysis of Chemical Syntheses : It's used in the catalysis of one-pot synthesis of certain chemical compounds, demonstrating its role in facilitating complex chemical reactions (Ghorbani‐Vaghei et al., 2015).
Metabolism Studies : Research on its metabolism in rats provides valuable data on how such compounds are processed in biological systems (Sapota et al., 1999).
Safety And Hazards
1,3-Dibromobenzene is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, wearing protective gloves, clothing, and eye protection. It should be used only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1,3-dibromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLURSZEMLAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051555 | |
Record name | 1,3-Dibromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | m-Dibromobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8511 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.26 [mmHg] | |
Record name | m-Dibromobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8511 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Dibromobenzene | |
CAS RN |
108-36-1 | |
Record name | 1,3-Dibromobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dibromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-DIBROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74EF6KH8TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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